![molecular formula C7H10O3 B14153609 4-Hydroxy-6-oxabicyclo[3.2.1]octan-7-one CAS No. 88255-83-8](/img/structure/B14153609.png)
4-Hydroxy-6-oxabicyclo[3.2.1]octan-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-6-oxabicyclo[321]octan-7-one is a bicyclic organic compound with the molecular formula C₇H₁₀O₃ It is characterized by a unique structure that includes a hydroxyl group and an oxabicyclo ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-oxabicyclo[3.2.1]octan-7-one can be achieved through several methods. One common approach involves the bromination of cyclohex-3-ene-1-carboxylic acid using a brominating agent such as N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base like calcium oxide or calcium hydroxide. The reaction is typically carried out in a solvent such as dichloromethane, toluene, tetrahydrofuran, ethyl acetate, hexanes, or cyclopentyl methyl ether .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis techniques that optimize yield and minimize reaction times. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
化学反応の分析
Types of Reactions
4-Hydroxy-6-oxabicyclo[3.2.1]octan-7-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
科学的研究の応用
4-Hydroxy-6-oxabicyclo[3.2.1]octan-7-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of fine chemicals and specialty materials
作用機序
The mechanism of action of 4-Hydroxy-6-oxabicyclo[3.2.1]octan-7-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The oxabicyclo ring system provides structural rigidity, which can enhance binding affinity and specificity .
類似化合物との比較
Similar Compounds
6-Oxabicyclo[3.2.1]octan-7-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Bromo-6-oxabicyclo[3.2.1]octan-7-one: Contains a bromine atom, which can participate in different substitution reactions.
1,3,4-Trihydroxy-6-oxabicyclo[3.2.1]octan-7-one: Has additional hydroxyl groups, increasing its solubility and reactivity .
Uniqueness
4-Hydroxy-6-oxabicyclo[3.2.1]octan-7-one is unique due to its specific combination of a hydroxyl group and an oxabicyclo ring system. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications .
特性
CAS番号 |
88255-83-8 |
|---|---|
分子式 |
C7H10O3 |
分子量 |
142.15 g/mol |
IUPAC名 |
4-hydroxy-6-oxabicyclo[3.2.1]octan-7-one |
InChI |
InChI=1S/C7H10O3/c8-5-2-1-4-3-6(5)10-7(4)9/h4-6,8H,1-3H2 |
InChIキー |
FJEHNJSXWDSJJG-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2CC1C(=O)O2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



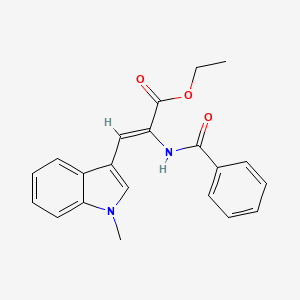
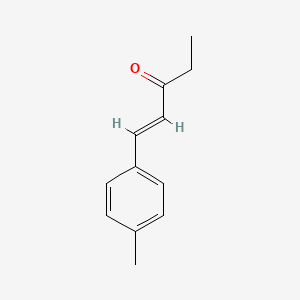
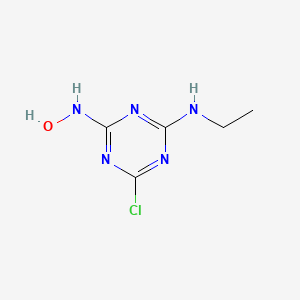
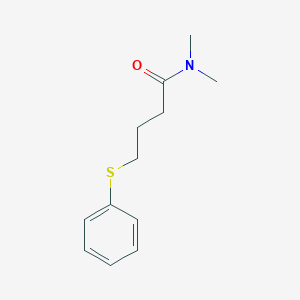
![[3-(3-Benzylimidazol-3-ium-1-yl)quinoxalin-2-yl]-(4-chlorophenyl)sulfonylazanide](/img/structure/B14153556.png)
![N-[(4-methoxyphenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B14153557.png)
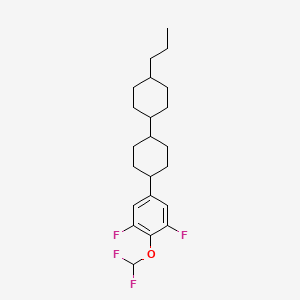
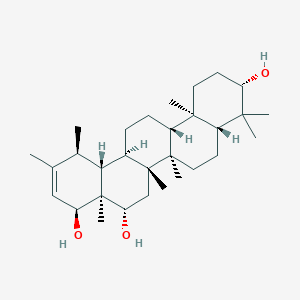

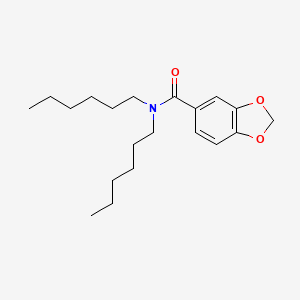

![1H-Naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14153592.png)
![4-acetyl-N-[4-(furan-2-yl)butan-2-yl]-N-methylbenzenesulfonamide](/img/structure/B14153594.png)
